molecular formula C14H19N5O B2677897 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795416-02-2

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2677897
CAS No.: 1795416-02-2
M. Wt: 273.34
InChI Key: HZDBIXQGXVPQAN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.

Scientific Research Applications

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with unique photophysical properties

Mechanism of Action

While the exact mechanism of action of 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is not specified in the retrieved papers, pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant inhibitory activity, suggesting potential use in drug design .

Future Directions

The future directions for research on 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea and related compounds are promising. The pyrazolo[1,5-a]pyrimidine core has been identified as a potential antitumor scaffold, and ongoing research aims to develop new rational and efficient designs of drugs bearing this core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-methylpyrazolo[1,5-a]pyrimidine-6-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted urea derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Cyclohexyl urea derivatives: Compounds with similar urea moieties but different heterocyclic rings.

Uniqueness

1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific combination of a cyclohexyl group and a pyrazolo[1,5-a]pyrimidine core.

Properties

IUPAC Name

1-cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDBIXQGXVPQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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